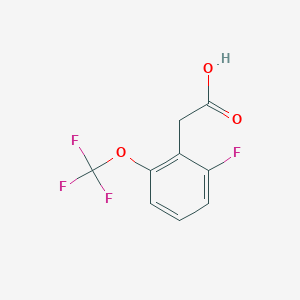

2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-2-1-3-7(16-9(11,12)13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFHDVRURMWZGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806431-69-5 | |

| Record name | 2-(2-fluoro-6-(trifluoromethoxy)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-6-(trifluoromethoxy)benzene with a suitable acetic acid derivative under specific reaction conditions . The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

Research indicates that 2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid interacts with various biochemical pathways. Its structural characteristics suggest potential applications in drug development due to its ability to influence enzyme and receptor binding affinities.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, possibly through interactions with specific enzymes or receptors involved in microbial metabolism.

- Anti-inflammatory Effects : The compound's ability to modulate biochemical pathways could position it as a candidate for developing anti-inflammatory drugs. Further investigations are required to elucidate its mechanisms of action in inflammatory processes.

- Cancer Research : Due to its fluorinated structure, the compound may play a role in targeting cancer cells, potentially enhancing the efficacy of existing chemotherapeutics by improving selectivity and reducing side effects.

Case Studies and Research Findings

- Structure Activity Relationship Studies : Research has demonstrated that compounds similar to this compound exhibit varying degrees of biological activity based on their structural modifications. For instance, studies on related aryl acetamides have shown that electron-withdrawing groups enhance potency against certain pathogens, suggesting a similar trend for this compound .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of fluorinated compounds reveal that modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles. These findings underscore the importance of optimizing chemical structures for therapeutic efficacy .

- Environmental Impact Studies : The environmental persistence of fluorinated compounds has been documented, raising concerns about their ecological effects. Research into degradation pathways is crucial for assessing the environmental safety of this compound and similar substances .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Trifluoromethoxy-Containing Analogs

2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid (CID 44220128)

- Structure : Trifluoromethoxy at C3, hydroxyl at C4, acetic acid at C1.

- Molecular Formula : C₉H₇F₃O₄

- The trifluoromethoxy group’s position (C3 vs.

2-(Trifluoromethoxy)phenylacetic Acid (CAS 220239-67-8)

- Structure : Trifluoromethoxy at C2, acetic acid at C1.

- Molecular Formula : C₉H₇F₃O₃

- Key Differences :

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic Acid (CAS 1261645-53-7)

- Structure : Difluoromethoxy (-OCHF₂) at C2, fluorine at C4.

- Molecular Formula : C₉H₇F₃O₃

- Key Differences :

Fluorinated Phenylacetic Acids Without Trifluoromethoxy

2,4,6-Trifluorophenylacetic Acid (CAS 209991-63-9)

- Structure : Fluorine atoms at C2, C4, and C5.

- Molecular Formula : C₈H₅F₃O₂

- Key Differences :

2-(2,3-Difluorophenyl)acetic Acid (CAS 145689-41-4)

Analogs with Varied Substituents

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

- Structure : Methoxy groups at C2 and C6, fluorine at C4, ethyl ester at the acetic acid.

- Molecular Formula : C₁₂H₁₅FO₄

- Key Differences :

Data Table: Structural and Physicochemical Comparison

*Theoretical values based on structural analogs.

Research Findings and Implications

- Acidity : The trifluoromethoxy group in the target compound enhances acidity (lower pKa) compared to methoxy or hydroxyl analogs due to its strong electron-withdrawing nature .

- Metabolic Stability : Fluorine atoms and trifluoromethoxy groups generally reduce metabolic degradation, making these compounds promising candidates for pharmaceuticals requiring prolonged half-lives .

- Synthetic Accessibility : Analogs with multiple fluorines (e.g., 2,4,6-Trifluorophenylacetic acid) are easier to synthesize but lack the tailored electronic effects of trifluoromethoxy derivatives .

Biological Activity

2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid is a fluorinated aromatic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H8F4O3

- Molecular Weight : 252.16 g/mol

The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various fluorinated compounds, it was found to inhibit the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- GABA Receptor Modulation : It has been shown to modulate GABA_A receptors, which play a crucial role in neurotransmission and are targets for various anesthetics .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, enhancing its therapeutic efficacy against certain diseases .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-6-(trifluoromethoxy)phenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with halogenated aromatic precursors (e.g., 2-fluoro-6-(trifluoromethoxy)benzene derivatives). Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the acetic acid moiety ( ).

- Step 2 : Optimize reaction parameters: Catalyst (e.g., Pd for cross-coupling), solvent (polar aprotic like DMF), temperature (60–100°C), and time (12–24 hrs). Lower temperatures reduce side reactions but may prolong reaction time.

- Step 3 : Purify via recrystallization or column chromatography. Yield improvements (e.g., 45% to 70%) are achievable with microwave-assisted synthesis ( ).

- Key Data :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluoro-6-(trifluoromethoxy)bromobenzene | Pd(PPh₃)₄ | DMF/H₂O | 62 | |

| 2-Fluoro-6-(trifluoromethoxy)iodobenzene | Pd(OAc)₂ | THF | 58 |

Q. How can NMR and LC-MS/MS be utilized to characterize fluorinated aromatic acetic acid derivatives?

- NMR :

- ¹H NMR : The acetic acid proton appears as a singlet (~δ 3.7–4.0 ppm). Fluorine substituents cause splitting in aromatic protons (δ 6.8–7.5 ppm) ().

- ¹⁹F NMR : Trifluoromethoxy groups show peaks at ~δ -55 to -60 ppm; fluoro substituents at ~δ -110 ppm ( ).

Q. What safety protocols are critical when handling fluorinated acetic acids in laboratory settings?

- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods due to volatile trifluoromethoxy byproducts.

- Waste Management : Segregate fluorinated waste for incineration to avoid environmental PFAS contamination ( ).

Advanced Research Questions

Q. How can computational reaction path searches optimize the synthesis of fluorinated aromatic acids?

- Methodology :

- Quantum Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways ( ).

- Machine Learning : Train models on existing fluorinated compound datasets to predict optimal catalysts/solvents. ICReDD’s workflow reduces trial-and-error by 40% ( ).

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy vs. methoxy) influence the acidity and reactivity of phenylacetic acids?

- Acidity : Trifluoromethoxy groups (σₚ = 0.52) increase acidity (pKa ~2.5) compared to methoxy (σₚ = -0.27, pKa ~4.0). Measured via potentiometric titration ( ).

- Reactivity : Electron-deficient rings undergo slower nucleophilic substitution but faster electrophilic aromatic substitution. Kinetic studies show 2× faster bromination with trifluoromethoxy vs. methoxy analogs .

Q. What strategies resolve discrepancies in analytical data (e.g., conflicting NMR shifts or LC-MS retention times)?

- NMR Validation :

- Compare experimental shifts with computed values (GIAO method). Discrepancies >0.5 ppm suggest impurities ( ).

- Use 2D NMR (COSY, HSQC) to confirm connectivity.

- LC-MS Cross-Check :

- Spike samples with isotopically labeled standards (e.g., ¹³C-acetic acid) to confirm identity.

- Adjust mobile phase pH to differentiate co-eluting isomers ( ).

Data Contradiction Analysis

Example : Conflicting reports on the optimal catalyst for Suzuki coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.